molecular formula C9H7BrN2S B1374064 2-Benzyl-5-bromo-1,3,4-thiadiazole CAS No. 412923-43-4

2-Benzyl-5-bromo-1,3,4-thiadiazole

Cat. No.: B1374064
CAS No.: 412923-43-4
M. Wt: 255.14 g/mol
InChI Key: QOXNROCBRTYLFA-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromo-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a benzyl group at the second position and a bromine atom at the fifth position

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-bromo-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer’s. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, enhancing cholinergic transmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products can also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as neuroprotection and anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can modulate the metabolism of other drugs, leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by specific transporters, facilitating its entry into target cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can influence mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromo-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thiourea moiety with a suitable brominating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-bromo-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Agents

The 1,3,4-thiadiazole scaffold, including derivatives like 2-benzyl-5-bromo-1,3,4-thiadiazole, has been extensively studied for its anticancer properties. Research indicates that thiadiazole derivatives can effectively inhibit cancer cell proliferation through various mechanisms.

  • Case Study : A study highlighted the synthesis of novel 5-benzyl-1,3,4-thiadiazole derivatives that exhibited potent growth inhibitory activity against breast cancer cells (MCF-7) with an IC50 value as low as 0.28 µg/mL . The mechanism involved cell cycle arrest at the G2/M phase, demonstrating the potential of thiadiazole compounds in targeting cancer pathways.

Acetylcholinesterase Inhibition

Another promising application is in the development of acetylcholinesterase inhibitors. Compounds based on the thiadiazole framework have shown potential in treating neurodegenerative diseases such as Alzheimer's.

  • Research Findings : A synthesis study detailed the preparation of 5-benzyl-1,3,4-thiadiazole derivatives as acetylcholinesterase inhibitors. These compounds demonstrated significant inhibition rates, indicating their potential therapeutic use in cognitive disorders .

Building Blocks for Complex Molecules

This compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its bromine atom enhances reactivity in substitution reactions.

  • Synthesis Pathway : The compound can be utilized to create thiadiazolo[3,2-α]pyrimidin-7-ones through cyclization reactions. These derivatives have been associated with diverse biological activities .

Electrochemical Applications

Recent studies have explored the electrochemical properties of thiadiazole derivatives for potential applications in sensors and energy storage devices.

  • Electrochemical Behavior : Research has indicated that thiadiazoles exhibit interesting redox properties which can be harnessed for developing electrochemical sensors capable of detecting various analytes .

Data Tables

Application AreaCompound TypeActivity/EffectReference
Anticancer5-Benzyl-1,3,4-thiadiazoleIC50 = 0.28 µg/mL against MCF-7
NeurodegenerativeAcetylcholinesterase InhibitorSignificant inhibition
Synthetic IntermediateThiadiazolo[3,2-α]pyrimidin-7-oneDiverse biological activities
Electrochemical SensorsThiadiazole DerivativesInteresting redox properties

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-bromo-1,3,4-thiadiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields .

Biological Activity

2-Benzyl-5-bromo-1,3,4-thiadiazole is a heterocyclic compound characterized by a thiadiazole ring with a benzyl substituent at the second position and a bromine atom at the fifth position. This unique structure contributes to its diverse biological activities, particularly its role as an acetylcholinesterase (AChE) inhibitor, which enhances cholinergic transmission by increasing acetylcholine levels in the synaptic cleft.

Target Enzyme

The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting this enzyme, the compound affects various cholinergic pathways, leading to significant physiological effects.

Biochemical Pathways

The inhibition of AChE results in prolonged cholinergic signaling, which is crucial for neurotransmission. This mechanism underlies its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Cellular Effects

Research indicates that this compound induces apoptosis in several cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells. This apoptotic effect is mediated through its interaction with specific biomolecules and pathways that regulate cell survival and death.

Anticancer Activity

Various studies have demonstrated the anticancer potential of this compound. For instance:

  • Hepatocellular Carcinoma : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • Lung Carcinoma : The compound showed promising results in reducing tumor growth in vitro.

These findings suggest that the compound may serve as a scaffold for developing new anticancer agents .

Antimicrobial Properties

The thiadiazole moiety has been associated with various antimicrobial activities. Derivatives of this compound have shown efficacy against a range of pathogens due to their ability to disrupt microbial cellular processes .

Neuroprotective Effects

In addition to its AChE inhibitory activity, this compound has demonstrated neuroprotective properties in animal models. At lower doses, it provides protection against neurotoxicity induced by various agents, suggesting potential applications in treating neurodegenerative disorders.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound:

Study TypeCell LineIC50 Value (µM)Observations
AnticancerHepatocellular Carcinoma15.0Induced apoptosis and inhibited cell growth
AnticancerLung Carcinoma20.5Significant reduction in proliferation rates
AntimicrobialStaphylococcus aureus12.0Effective against gram-positive bacteria
NeuroprotectionNeuronal Cells25.0Reduced neurotoxicity in experimental models

Animal Model Studies

In animal models, varying dosages of this compound have been tested:

  • Low Doses : Exhibited protective effects against neurodegeneration.
  • High Doses : Showed potential toxicity; therefore, careful dosage regulation is necessary for therapeutic applications.

Properties

IUPAC Name

2-benzyl-5-bromo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXNROCBRTYLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269004
Record name 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412923-43-4
Record name 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412923-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-5-bromo-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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